Cas no 349437-41-8 (3,3-dimethyl-N-(4-sulfamoylphenyl)butanamide)

3,3-dimethyl-N-(4-sulfamoylphenyl)butanamide 化学的及び物理的性質
名前と識別子
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- Butanamide, N-[4-(aminosulfonyl)phenyl]-3,3-dimethyl-
- 3,3-dimethyl-N-(4-sulfamoylphenyl)butanamide
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- MDL: MFCD02861112
- インチ: 1S/C12H18N2O3S/c1-12(2,3)8-11(15)14-9-4-6-10(7-5-9)18(13,16)17/h4-7H,8H2,1-3H3,(H,14,15)(H2,13,16,17)
- InChIKey: CKAYCQXFILBHHL-UHFFFAOYSA-N
- ほほえんだ: C(NC1=CC=C(S(N)(=O)=O)C=C1)(=O)CC(C)(C)C
じっけんとくせい
- 密度みつど: 1.242±0.06 g/cm3(Predicted)
- ゆうかいてん: 211-213 °C(Solv: ethanol (64-17-5); ligroine (8032-32-4))
- 酸性度係数(pKa): 9.92±0.12(Predicted)
3,3-dimethyl-N-(4-sulfamoylphenyl)butanamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-25220767-5.0g |
3,3-dimethyl-N-(4-sulfamoylphenyl)butanamide |
349437-41-8 | 95% | 5.0g |
$1199.0 | 2024-06-19 | |
Enamine | EN300-25220767-0.25g |
3,3-dimethyl-N-(4-sulfamoylphenyl)butanamide |
349437-41-8 | 95% | 0.25g |
$381.0 | 2024-06-19 | |
Enamine | EN300-25220767-5g |
3,3-dimethyl-N-(4-sulfamoylphenyl)butanamide |
349437-41-8 | 5g |
$1199.0 | 2023-09-14 | ||
Enamine | EN300-25220767-10g |
3,3-dimethyl-N-(4-sulfamoylphenyl)butanamide |
349437-41-8 | 10g |
$1778.0 | 2023-09-14 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1586915-100mg |
3,3-Dimethyl-N-(4-sulfamoylphenyl)butanamide |
349437-41-8 | 98% | 100mg |
¥8079.00 | 2024-05-17 | |
Enamine | EN300-25220767-2.5g |
3,3-dimethyl-N-(4-sulfamoylphenyl)butanamide |
349437-41-8 | 95% | 2.5g |
$810.0 | 2024-06-19 | |
Enamine | EN300-25220767-0.1g |
3,3-dimethyl-N-(4-sulfamoylphenyl)butanamide |
349437-41-8 | 95% | 0.1g |
$364.0 | 2024-06-19 | |
Enamine | EN300-25220767-0.05g |
3,3-dimethyl-N-(4-sulfamoylphenyl)butanamide |
349437-41-8 | 95% | 0.05g |
$348.0 | 2024-06-19 | |
Enamine | EN300-25220767-0.5g |
3,3-dimethyl-N-(4-sulfamoylphenyl)butanamide |
349437-41-8 | 95% | 0.5g |
$397.0 | 2024-06-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1586915-2.5g |
3,3-Dimethyl-N-(4-sulfamoylphenyl)butanamide |
349437-41-8 | 98% | 2.5g |
¥19373.00 | 2024-05-17 |
3,3-dimethyl-N-(4-sulfamoylphenyl)butanamide 関連文献
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Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730
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Linxuan Fang,Yangqing Tao,Junfeng Zhou,Caiyun Wang,Menglu Dai,Qiang Fang Polym. Chem., 2021,12, 766-770
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3. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
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Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
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Yueyang Weng,Dongyan Deng,Lichun Zhang,Yingying Su,Yi Lv Anal. Methods, 2016,8, 7816-7823
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Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421
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Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
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Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148
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Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
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Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
3,3-dimethyl-N-(4-sulfamoylphenyl)butanamideに関する追加情報
3,3-Dimethyl-N-(4-Sulfamoylphenyl)Butanamide: A Comprehensive Overview
3,3-Dimethyl-N-(4-sulfamoylphenyl)butanamide, also known by its CAS number 349437-41-8, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines a butanamide backbone with a sulfamoylphenyl group. The presence of the sulfamoyl group at the para position of the phenyl ring introduces interesting electronic and steric properties, making it a valuable molecule for various applications.
The synthesis of 3,3-dimethyl-N-(4-sulfamoylphenyl)butanamide typically involves a multi-step process. The first step often entails the preparation of the sulfamoylphenyl derivative, which can be achieved through nucleophilic aromatic substitution or other coupling reactions. Subsequently, the butanamide moiety is introduced via amide bond formation, often utilizing coupling reagents such as EDCI or DCC. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing reaction times and improving yields.
From a structural standpoint, the compound exhibits a planar sulfamoylphenyl group connected to a branched butanamide chain. This structure contributes to its solubility properties, which are crucial for its potential applications in drug delivery systems. Studies have shown that 3,3-dimethyl-N-(4-sulfamoylphenyl)butanamide has moderate solubility in polar solvents, making it suitable for formulations requiring controlled release profiles.
The pharmacological activity of this compound has been explored in recent studies. Research indicates that it exhibits potential anti-inflammatory and antioxidant properties, attributed to its ability to modulate key cellular pathways. For instance, studies have demonstrated that it can inhibit the activity of cyclooxygenase enzymes, which are central to inflammatory responses. Additionally, its antioxidant properties suggest potential applications in mitigating oxidative stress-related disorders.
In terms of industrial applications, 3,3-dimethyl-N-(4-sulfamoylphenyl)butanamide has found utility as an intermediate in the synthesis of more complex molecules. Its role as an intermediate is particularly valuable in the development of bioactive compounds with enhanced therapeutic indices. Recent advancements in combinatorial chemistry have further expanded its utility in high-throughput screening campaigns.
The environmental impact of this compound is another area of growing interest. Studies on its biodegradability and toxicity have provided insights into its potential risks to aquatic ecosystems. Results indicate that under aerobic conditions, the compound undergoes gradual degradation, though further research is needed to fully understand its long-term ecological effects.
In conclusion, 3,3-dimethyl-N-(4-sulfamoylphenyl)butanamide, with its unique structure and versatile properties, continues to be a subject of intense research across multiple disciplines. Its applications span from drug discovery to materials science, underscoring its importance in contemporary chemical research.
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